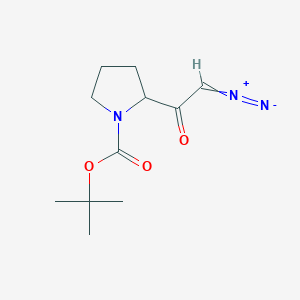
(E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group of the indole under basic conditions.
Bromination: The bromo group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Ethoxy-Oxopropenyl Group: The ethoxy-oxopropenyl group can be introduced through a Claisen condensation reaction, where an ester reacts with an aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The compound can undergo reduction reactions, where the bromo group can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The compound can undergo substitution reactions, where the bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and cyanides (CN-), often in the presence of a base or catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Debrominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound may have potential as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate is not well-documented. based on its structural features, it is likely to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
属性
分子式 |
C24H24BrNO5 |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
ethyl 6-bromo-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-1-methyl-5-phenylmethoxyindole-3-carboxylate |
InChI |
InChI=1S/C24H24BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3/b12-11+ |
InChI 键 |
DIAVNOOCYLDDFL-VAWYXSNFSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC |
规范 SMILES |
CCOC(=O)C=CC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)


![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)



![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
amine](/img/structure/B12106000.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)



